molecular formula C11H9NO3 B1626801 Methyl 3-cyano-2-oxo-3-phenylpropanoate CAS No. 397887-10-4

Methyl 3-cyano-2-oxo-3-phenylpropanoate

Cat. No. B1626801
M. Wt: 203.19 g/mol
InChI Key: CNYOAFQKKKAQRW-UHFFFAOYSA-N
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Description

“Methyl 3-cyano-2-oxo-3-phenylpropanoate” is a chemical compound with the molecular formula C11H9NO3. It is used in the preparation of anticancer agents and also used in the design of the ‘dipeptoid’ analogs of cholecystokinin .

Scientific Research Applications

Asymmetric Catalysis

Asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates, in the presence of a rhodium catalyst coordinated with a chiral diene ligand, results in high yields of methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This catalytic asymmetric transformation has been applied to the asymmetric synthesis of (R)-tolterodine, demonstrating the compound's utility in asymmetric catalysis and organic synthesis (Sörgel et al., 2008).

Cross-Coupling Reactions

The cross-coupling of remote meta-C–H bonds directed by a U-shaped template has been developed for 3-phenylpropanoic acid and phenolic derivatives. This process involves the combination of a weakly coordinating U-shaped template and mono-protected amino acid ligand for the cross-coupling of C–H bonds with organoborons, highlighting a novel approach to C–H activation and functionalization (Wan et al., 2013).

Radical Chemistry

Cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins. This demonstrates the compound's role in facilitating radical transformations, which can be further elaborated for diverse synthetic applications (Bagal et al., 2006).

High-Performance Materials

Research into phthalonitrile resin with a hyperbranched structure has led to the synthesis of a polyester-type phthalonitrile cyano resin with both polyester and hyperbranched structures. This resin exhibits good heat resistance and processability, indicating its potential application in high-temperature resistant and thermal protection materials (Wang et al., 2020).

DNA Binding Interactions

Amide derivatives of dexibuprofen have been synthesized and studied for their binding with ds.DNA through experimental and theoretical techniques. This study highlights the potential of methyl 3-cyano-2-oxo-3-phenylpropanoate derivatives in biochemistry and pharmacology, particularly in understanding drug-DNA interactions (Arshad et al., 2017).

Future Directions

The future directions of “Methyl 3-cyano-2-oxo-3-phenylpropanoate” are not specified in the search results. Given its use in the preparation of anticancer agents, it may have potential applications in medicinal chemistry .

properties

IUPAC Name

methyl 3-cyano-2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYOAFQKKKAQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478239
Record name methyl 3-cyano-2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyano-2-oxo-3-phenylpropanoate

CAS RN

397887-10-4
Record name methyl 3-cyano-2-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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